molecular formula C17H18ClN3O2 B4955318 N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)phenyl]urea

N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)phenyl]urea

Cat. No. B4955318
M. Wt: 331.8 g/mol
InChI Key: UUXYZSJZRMBIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)phenyl]urea, commonly known as CMU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CMU belongs to the class of phenylurea derivatives, which have been shown to exhibit a range of biological activities. In

Mechanism of Action

The exact mechanism of action of CMU is not fully understood. However, it has been proposed that CMU may act as a phosphodiesterase (PDE) inhibitor, which could lead to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels have been shown to have a range of biological effects, including anti-inflammatory and antitumor activities.
Biochemical and Physiological Effects
CMU has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that CMU can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CMU has also been shown to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, CMU has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

CMU has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to exhibit a range of biological activities. However, there are also some limitations to using CMU in lab experiments. For example, it is not very water-soluble, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of CMU is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on CMU. One area of interest is its potential use as an antipsychotic and anxiolytic agent. CMU has been shown to exhibit activity at dopamine and serotonin receptors, which are targets for many antipsychotic and anxiolytic drugs. Another area of interest is its potential use as an anti-inflammatory agent. CMU has been shown to inhibit the production of pro-inflammatory cytokines, which could make it a promising therapeutic agent for inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of CMU and its potential therapeutic applications.

Synthesis Methods

CMU can be synthesized through the reaction between 3-chloroaniline and 2-(4-morpholinyl)aniline in the presence of a carbonyl diimidazole catalyst. The reaction results in the formation of CMU as a white crystalline solid with a melting point of 196-198°C. The purity of CMU can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

CMU has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. CMU has also been investigated for its potential use as an antipsychotic and anxiolytic agent.

properties

IUPAC Name

1-(3-chlorophenyl)-3-(2-morpholin-4-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-13-4-3-5-14(12-13)19-17(22)20-15-6-1-2-7-16(15)21-8-10-23-11-9-21/h1-7,12H,8-11H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXYZSJZRMBIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.